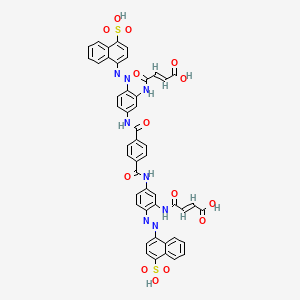
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group and a tetramethylbutyl group attached to a butyramide backbone. It is commonly used in various scientific research applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride typically involves the reaction of 2-(Diethylamino)butyric acid with 1,1,3,3-tetramethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethylbutylamine
- Ethyl 4-[(1,1,3,3-tetramethylbutyl)amino]butylcarbamate hydrochloride
Uniqueness
2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
109475-73-2 |
|---|---|
Fórmula molecular |
C16H35ClN2O |
Peso molecular |
306.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)butanamide;hydrochloride |
InChI |
InChI=1S/C16H34N2O.ClH/c1-9-13(18(10-2)11-3)14(19)17-16(7,8)12-15(4,5)6;/h13H,9-12H2,1-8H3,(H,17,19);1H |
Clave InChI |
UECZYPYRMGJCSA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC(C)(C)CC(C)(C)C)N(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)




